molecular formula C14H12Cl2O B13684946 1-(Benzyloxy)-3-(dichloromethyl)benzene

1-(Benzyloxy)-3-(dichloromethyl)benzene

Cat. No.: B13684946
M. Wt: 267.1 g/mol
InChI Key: QLXOOGQAGRKUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-3-(dichloromethyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group at the first position and a dichloromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(dichloromethyl)benzene typically involves the reaction of benzyl alcohol with 3-(dichloromethyl)benzene under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the benzyloxy group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification process may involve distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(dichloromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives with a methyl group.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-(Benzyloxy)-3-(dichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(dichloromethyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions, while the dichloromethyl group can undergo further chemical transformations. These interactions and transformations can affect various biochemical pathways and processes.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-(dichloromethyl)benzene
  • 1-(Benzyloxy)-2-(dichloromethyl)benzene
  • 1-(Benzyloxy)-3-(chloromethyl)benzene

Comparison: 1-(Benzyloxy)-3-(dichloromethyl)benzene is unique due to the specific positioning of the benzyloxy and dichloromethyl groups, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

1-(dichloromethyl)-3-phenylmethoxybenzene

InChI

InChI=1S/C14H12Cl2O/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,14H,10H2

InChI Key

QLXOOGQAGRKUNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.